An In-depth Technical Guide to the Physicochemical Properties of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
An In-depth Technical Guide to the Physicochemical Properties of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group onto the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive agents. The ethoxy-ethanol side chain introduces a degree of hydrophilicity and potential for further functionalization. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical predictions and established experimental protocols for their determination. Understanding these properties is critical for predicting the behavior of this molecule in biological systems and for its successful application in drug discovery and development. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates[1].
Core Physicochemical Properties
A summary of the key physicochemical properties of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol is presented below. It is important to note that while some data is available from chemical suppliers, many of the following values are predicted based on computational models due to a lack of published experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Formula | C8H8F3NO2 | Chemspace[2] |
| Molecular Weight | 207.15 g/mol | Chemspace[2] |
| Physical Form | Predicted to be a solid | Inferred from precursor |
| Melting Point | Not available (predicted) | |
| Boiling Point | Not available (predicted) | |
| Solubility | Not available (predicted) | |
| pKa | Not available (predicted) | |
| LogP | Not available (predicted) |
Synthesis and Structural Elucidation
The synthesis of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol can be achieved through a nucleophilic aromatic substitution reaction. The key starting material is 3-(trifluoromethyl)pyridin-2-ol, which exists in tautomeric equilibrium with 3-(trifluoromethyl)pyridin-2(1H)-one[3].
A plausible synthetic route involves the deprotonation of 3-(trifluoromethyl)pyridin-2-ol with a suitable base, such as sodium hydride, to form the corresponding alkoxide. This is followed by reaction with 2-chloroethanol to yield the desired product.
Figure 1. Proposed synthetic pathway for 2-((3-(trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol.
Structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques, as detailed in the following section.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the trifluoromethyl and alkoxy substituents. The protons of the ethoxy-ethanol side chain would appear as multiplets, likely in the upfield region of the spectrum. The hydroxyl proton will present as a broad singlet, the position of which can be concentration and solvent-dependent[4][5].
-
¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The carbons of the ethoxy-ethanol side chain will also be visible[4].
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the trifluoromethyl group, providing a clear diagnostic peak for the presence of this moiety[4].
Mass Spectrometry (MS)
The mass spectrum, typically obtained via electron ionization (EI) or electrospray ionization (ESI), would show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve cleavage of the ether linkage and loss of the ethanol side chain[6][7].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected vibrations include O-H stretching from the alcohol (a broad band around 3300 cm⁻¹), C-H stretching from the aromatic and aliphatic portions, C-O stretching of the ether and alcohol, and strong C-F stretching bands characteristic of the trifluoromethyl group[8][9].
Experimental Protocols for Physicochemical Property Determination
To obtain accurate and reliable physicochemical data, standardized experimental protocols are essential. The following sections outline methodologies for determining key properties of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol.
Determination of Melting Point
The melting point provides an indication of the purity of a crystalline solid.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is raised at a slow, controlled rate.
-
The temperature range over which the substance melts is recorded as the melting point.
Determination of Solubility
Solubility is a critical parameter for drug development, influencing absorption and formulation.
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Figure 2. Workflow for solubility determination by the shake-flask method.
Determination of Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in either n-octanol or water.
-
Equal volumes of n-octanol and water are added to a flask containing the compound solution.
-
The flask is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to stand for the phases to separate.
-
The concentration of the compound in both the n-octanol and water phases is measured using an appropriate analytical method.
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and target binding.
Methodology (Potentiometric Titration):
-
A solution of the compound is prepared in water or a co-solvent system if solubility is low.
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-((3-(Trifluoromethyl)pyridin-2-yl)oxy)ethan-1-ol. While a complete experimental dataset for this specific molecule is not yet publicly available, the provided predictions and established analytical protocols offer a robust framework for its characterization. The unique combination of a trifluoromethylated pyridine core and a hydrophilic side chain suggests that this compound may possess interesting biological activities, warranting further investigation by the scientific community. The methodologies outlined herein will be instrumental in generating the empirical data necessary to fully elucidate the potential of this and related molecules in drug discovery and other applications.
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